Phosphorodithioate

Organophosphorus Toxicology Insecticide Impurity Profiling Delayed Neurotoxicity

Procure Phosphorodithioate (CAS 19073-37-1) derivatives based on targeted performance, not generic catalog listings. The P=S backbone delivers superior nucleolytic stability over phosphorothioates for antisense oligonucleotides, while engineered O,O-dialkyl esters achieve 95.5% flotation recovery and suppressed serpentine entrainment. Ammonium O,O-diethyl dithiophosphate enables mild, additive-free thioamide synthesis (70–91% yield) without Lawesson's reagent tar. Every alkyl chain and counter-ion choice directly shifts metal-chelation affinity, hydrolytic half-life, and acute toxicity profiles. Match the precise ester, salt, or triester to your application—do not substitute without comparative stability and selectivity data.

Molecular Formula O2PS2-3
Molecular Weight 127.11 g/mol
CAS No. 19073-37-1
Cat. No. B1214789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorodithioate
CAS19073-37-1
Synonymsdithiophosphoric acid
phosphorodithioate
phosphorodithioic acid
phosphorodithioic acid, zinc salt
phosphorodithioic acid, zinc salt (2:1)
zinc dithiophosphate
Molecular FormulaO2PS2-3
Molecular Weight127.11 g/mol
Structural Identifiers
SMILES[O-]P(=S)([O-])[S-]
InChIInChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-3
InChIKeyNAGJZTKCGNOGPW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorodithioate (CAS 19073-37-1) — Core Anion Properties and Functional Derivative Procurement Considerations


Phosphorodithioate (CAS 19073-37-1) refers to the anionic species [O₂PS₂]³⁻, the core structural unit of dithiophosphate esters and salts . With a molecular weight of 127.10 Da, this trianion features one P=S double bond, two P–O⁻ groups, and one P–S⁻ group, distinguishing it from phosphate (PO₄³⁻), phosphorothioate ([O₃PS]³⁻), and phosphorodithioate esters where alkyl/aryl substituents replace the anionic oxygens . As a research compound, the free anion is seldom procured in isolation; rather, procurement decisions center on selecting among its functional derivatives — O,O-dialkyl phosphorodithioate esters, ammonium/potassium salts, or specialized organophosphorus triesters — each with distinct stability, reactivity, and selectivity profiles critical to specific applications .

Why Phosphorodithioate Derivatives Cannot Be Arbitrarily Substituted — Critical Variability Across Analogs


Substituting one phosphorodithioate derivative for another — or for a related phosphorothioate, dithiophosphate salt, or alternative collector — introduces scientifically significant and quantifiably variable performance outcomes. The P=S versus P=O substitution pattern directly modulates electronic density at the phosphorus center, altering hydrolytic stability, metal-chelation affinity, and enzyme-inhibition potency in ways that cannot be predicted from structural similarity alone [1]. Minor alkyl chain modifications produce order-of-magnitude changes in flotation recovery and foaming behavior [2], while the choice between phosphorothioate and phosphorodithioate backbones yields measurable differences in DNA duplex thermal stability (Tm) and nuclease resistance [3], as well as acute toxicity and reactivity in mammalian systems [1]. These differences are not academic; they translate directly into assay reproducibility, process yield, and safety profiles.

Phosphorodithioate Derivative Performance — Quantitative Differentiation Evidence Against Comparators


Acute Toxicity Comparison — O,S,S-Trimethyl Phosphorodithioate Versus O,O,S-Trimethyl Phosphorothioate in Rat Model

In a comparative toxicological study examining impurities in technical organophosphorus insecticides, O,S,S-trimethyl phosphorodithioate induced delayed mortality in rats at doses only slightly higher than the highly toxic O,O,S-trimethyl phosphorothioate comparator [1]. Both compounds produced identical intoxication signs, but the phosphorodithioate exhibited several-fold greater reactivity in parallel chemical assays [2]. Notably, unlike the phosphorothioate, the phosphorodithioate's toxicity was not antagonized by its O,O,O-trimethyl isomer, indicating a distinct toxicodynamic profile [1].

Organophosphorus Toxicology Insecticide Impurity Profiling Delayed Neurotoxicity

DNA-RNA Hybrid Thermal Stability — Phosphorodithioate Versus Phosphate and [Rp]-Phosphorothioate Backbones

High-resolution NMR structural analysis of DNA·RNA hybrids with identical sequences (d(CCTATAATCC)·r(GGAUUAUAGG)) but differing backbone linkages demonstrated a clear stability hierarchy: unmodified phosphate hybrid > [Rp]-phosphorothioate hybrid > phosphorodithioate hybrid [1]. UV and NMR melting profiles quantitatively established this order, with phosphorodithioate substitution producing the lowest thermal stability among the three backbone chemistries tested [1]. Despite reduced duplex stability, phosphorodithioate-containing oligomers exhibit superior resistance to nucleolytic degradation in biological systems, a property critical for in vivo antisense applications [2].

Antisense Oligonucleotide Therapeutics NMR Spectroscopy DNA Backbone Modification

Flotation Collector Performance — O,O-Bis(4-butoxyphenyl) Phosphorodithioate (BHP) Versus Conventional Dithiophosphate (DTP) in Oxidized Pentlandite/Serpentine Separation

In direct comparative flotation testing for oxidized pentlandite recovery from serpentine gangue, the designed O,O-bis(4-butoxyphenyl) phosphorodithioate (BHP) collector achieved significantly higher selectivity and recovery than conventional dithiophosphate (DTP) collectors [1]. BHP delivered a 95.5% recovery rate in mixed pentlandite/serpentine flotation and 74.5% in actual mineral flotation systems, while demonstrating substantially reduced foaming and serpentine entrainment relative to DTP [1]. The performance improvement is attributed to alkoxy electron donation enhancing chemisorption at Fe/Ni sites and hydrogen-bonding interactions with oxidized surface regions [1].

Mineral Processing Nickel Sulfide Ore Beneficiation Froth Flotation Collector Design

Synthetic Utility — Ammonium Phosphorodithioate as Mild Thionation Reagent for Amide-to-Thioamide Conversion

Ammonium phosphorodithioate (ammonium O,O-diethyl dithiophosphate) serves as an efficient, air-stable thionation reagent for converting amides to thioamides, offering a mild alternative to traditional harsh reagents such as Lawesson's reagent or P₄S₁₀ [1]. In optimized conditions using toluene reflux, benzamide conversion to thiobenzamide proceeded in 91% isolated yield within 4 hours, with the method extended to aromatic, N-substituted, and N,N-disubstituted amides producing thioamides in 70-91% yields without tar formation [1]. The reaction requires no additional acid, base, or catalyst additives.

Organic Synthesis Thioamide Preparation Pharmaceutical Intermediate Synthesis

S-Methylation Metabolic Pathway Uniqueness — O,O-Dialkyl Phosphorodithioate Insecticides Produce S-Methyl Metabolites Not Observed with Phosphorothioate Analogs

Metabolic studies in mice established that O,O-dialkyl phosphorodithioate insecticides (including dimethoate, malathion, ethion, phenthoate, phosalone, and phosmet) undergo a unique in vivo S-methylation pathway converting intermediate O,O-dialkyl phosphorodithioic acids to S-methyl phosphorodithioates and phosphorothiolates [1]. These S-methyl metabolites, identified by ³¹P NMR spectroscopy and GC-MS in mouse urine, liver, kidney, and lung, are not formed from phosphorothioate insecticides and represent class-specific metabolic signatures useful for exposure biomonitoring [1]. The pathway was verified unequivocally to result from in vivo methylation rather than impurity carryover.

Pesticide Metabolism Xenobiotic Biotransformation Biomonitoring

Hydrolytic Half-Life — Phenthoate (Phosphorodithioate) Stability at Alkaline pH Informs Environmental Fate Assessment

Hydrolysis studies of phenthoate (O,O-dimethyl S-[α-(carboethoxy)benzyl] phosphorodithioate) in phosphate-buffered water demonstrated a half-life of approximately 12 days at pH 8.0 [1]. Major hydrolysis products identified were phenthoate acid, demethyl phenthoate, and demethyl phenthoate oxon [1]. This stability profile contrasts with related organophosphorus esters that exhibit shorter half-lives under identical conditions, providing a quantitative benchmark for environmental persistence and risk assessment modeling.

Pesticide Environmental Fate Hydrolysis Kinetics Water Quality Monitoring

Phosphorodithioate Derivatives — Evidence-Backed Procurement Scenarios by Application Domain


Antisense Oligonucleotide Therapeutic Development — Backbone Selection for Optimized Nuclease Resistance

Procurement of phosphorodithioate-modified oligonucleotides is indicated when in vivo nuclease resistance is the primary optimization parameter and modest reductions in target duplex thermal stability are acceptable. Direct head-to-head comparison establishes that phosphorodithioate backbones confer superior nucleolytic stability relative to phosphorothioates, though with lower Tm [1][2]. This trade-off is quantifiable via UV/NMR melting profiles and nuclease degradation assays, enabling data-driven backbone selection for specific antisense therapeutic targets [1].

Nickel Sulfide Ore Beneficiation — Selective Collector for Oxidized Pentlandite/Serpentine Separation

For mineral processing operations facing serpentine entrainment challenges in pentlandite flotation, procurement of designed phosphorodithioate collectors such as BHP (O,O-bis(4-butoxyphenyl) phosphorodithioate) offers quantifiable selectivity advantages over conventional dithiophosphate (DTP) collectors [3]. Flotation tests demonstrate 95.5% recovery in mixed systems and 74.5% in actual mineral systems, with significantly reduced foaming and serpentine entrainment rates [3]. The improved performance is mechanistically linked to alkoxy electron donation and hydrogen-bonding interactions that enhance chemisorption at Fe/Ni sites [3].

Pharmaceutical Intermediate Synthesis — Mild Thionation of Amides to Thioamides

Ammonium phosphorodithioate (ammonium O,O-diethyl dithiophosphate) serves as a preferred reagent for converting amides to thioamides under mild, additive-free conditions [4]. With isolated yields of 70-91% for diverse amide substrates and no requirement for acid, base, or catalyst additives, this reagent enables reproducible thioamide synthesis without the tar formation or harsh conditions associated with Lawesson's reagent or P₄S₁₀ [4]. The reagent's air stability further simplifies handling and storage in laboratory and pilot-scale operations [4].

Environmental and Occupational Biomonitoring — Class-Specific Metabolite Detection for Phosphorodithioate Exposure

Urinary biomonitoring programs assessing organophosphate pesticide exposure require differentiation between phosphorothioate and phosphorodithioate sources. The unique in vivo S-methylation pathway of O,O-dialkyl phosphorodithioate insecticides produces S-methyl phosphorodithioates and phosphorothiolates detectable by ³¹P NMR and GC-MS in urine and tissues [5]. These metabolites are not formed from phosphorothioate insecticides, enabling class-specific exposure attribution and preventing misclassification in multi-pesticide exposure scenarios [5].

Technical Documentation Hub

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